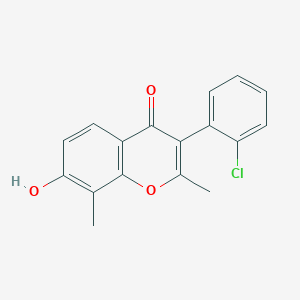

3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one

Description

3-(2-Chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a substituted benzopyran-4-one core. Key structural features include:

- 2-Chlorophenyl group at position 3, contributing steric bulk and electronic effects.

- Methyl groups at positions 2 and 8, influencing solubility and metabolic stability. This compound (CAS: 1506701-91-2) has been discontinued, as noted in industrial reports, likely due to challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-hydroxy-2,8-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-9-14(19)8-7-12-16(20)15(10(2)21-17(9)12)11-5-3-4-6-13(11)18/h3-8,19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLFTKVLUMIPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which undergoes cyclization to form the desired chromenone structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different solvents, catalysts, and purification techniques. The process may also be scaled up using continuous flow reactors to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-chlorophenyl)-7-oxo-2,8-dimethyl-4H-chromen-4-one.

Reduction: Formation of 3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chroman-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as UV protection.

Mechanism of Action

The biological activity of 3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can scavenge free radicals, thereby reducing oxidative stress and inflammation. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 848058-59-3)

- Key differences: 4-Chlorophenyl at position 3 (vs. 2-chlorophenyl in the target compound), reducing steric hindrance near the chromenone core. Dimethylaminomethyl group at position 8 (vs.

- Biological implications: The dimethylaminomethyl group may improve membrane permeability, a critical factor in drug design.

3-(2-Chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one (CAS: 1049606-62-3)

- Key differences: 2-Chlorophenoxy group at position 3 (vs. 2-chlorophenyl in the target compound), replacing a direct carbon-carbon bond with an oxygen linkage. Molecular weight: 316.74 g/mol (vs. ~314.7 g/mol for the target compound) due to the oxygen atom .

- Structural impact : The ether linkage may reduce planarity and alter π-π stacking interactions with biological targets.

Physicochemical Properties

| Property | Target Compound (CAS: 1506701-91-2) | 3-(4-Chlorophenyl) Analogue (CAS: 848058-59-3) | 3-(2-Chlorophenoxy) Analogue (CAS: 1049606-62-3) |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₃ClO₃ | C₁₉H₁₈ClNO₃ | C₁₇H₁₃ClO₄ |

| Molecular Weight (g/mol) | ~314.7 | 343.8 | 316.74 |

| Key Substituents | 2-ClPh, 7-OH, 2/8-Me | 4-ClPh, 8-(Me₂NCH₂), 7-OH, 2-Me | 2-ClOPh, 7-OH, 2/8-Me |

| Status | Discontinued | Research chemical | Commercially available |

Biological Activity

3-(2-chlorophenyl)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one, a synthetic flavonoid, has garnered significant attention due to its diverse biological activities. This compound is primarily recognized for its antioxidant , anti-inflammatory , and anticancer properties, making it a subject of interest in various fields such as pharmacology and medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 316.7 g/mol. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base like potassium carbonate under reflux conditions. This reaction proceeds through the formation of a chalcone intermediate which subsequently cyclizes to yield the desired chromenone structure.

The biological activity of this compound is attributed to its ability to scavenge free radicals, thus reducing oxidative stress. It also exhibits anti-inflammatory effects by inhibiting pathways associated with inflammation. Furthermore, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, highlighting its potential as an anticancer agent .

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies indicate that this compound effectively scavenges free radicals and reduces lipid peroxidation. This activity is crucial in protecting cells from oxidative damage, which is linked to various diseases including cancer and cardiovascular disorders.

Anticancer Properties

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, it has been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been confirmed through various assays that measure the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one | Structure | Moderate antioxidant activity |

| 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | Structure | Lower cytotoxicity compared to target compound |

| 3-(2-chlorophenyl)-7-hydroxy-2,8-dimethylchroman-4-one | Structure | Reduced stability and efficacy |

The presence of the dimethyl groups at positions 2 and 8 enhances the stability and biological activity compared to similar compounds lacking these modifications .

Case Studies

- Anticancer Study : A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment, suggesting a dose-dependent response.

- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in vitro, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.